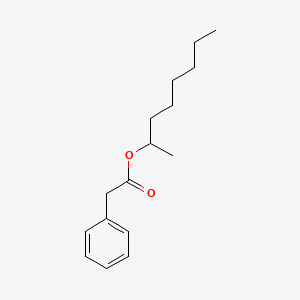

Benzeneacetic acid, 1-methylheptyl ester

Description

Benzeneacetic acid (phenylacetic acid) is a carboxylic acid derivative with the formula C₆H₅CH₂COOH. Its esters, such as the 1-methylheptyl ester, are formed by replacing the hydroxyl group with an alkoxy group. These esters are widely utilized in fragrances, pharmaceuticals, and organic synthesis due to their aromatic properties and structural versatility. This article focuses on comparing this compound with similar esters of benzeneacetic acid, emphasizing molecular properties, sources, and applications.

Properties

CAS No. |

92883-25-5 |

|---|---|

Molecular Formula |

C16H24O2 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

octan-2-yl 2-phenylacetate |

InChI |

InChI=1S/C16H24O2/c1-3-4-5-7-10-14(2)18-16(17)13-15-11-8-6-9-12-15/h6,8-9,11-12,14H,3-5,7,10,13H2,1-2H3 |

InChI Key |

KYCBZZUCPBSSTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)OC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzeneacetic acid, 1-methylheptyl ester can be synthesized through an esterification reaction. This involves reacting benzeneacetic acid with 1-methylheptanol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:

C8H17OH+C8H7COOH→C16H24O2+H2O

The reaction mixture is heated under reflux to drive the reaction to completion. The ester is then purified by distillation.

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Benzeneacetic acid, 1-methylheptyl ester can undergo hydrolysis in the presence of an acid or base to yield benzeneacetic acid and 1-methylheptanol.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Transesterification: It can undergo transesterification with another alcohol to form a different ester.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Transesterification: Catalysts like sodium methoxide or sulfuric acid.

Major Products:

Hydrolysis: Benzeneacetic acid and 1-methylheptanol.

Reduction: Benzeneacetic acid and 1-methylheptanol.

Transesterification: A new ester and the corresponding alcohol.

Scientific Research Applications

Chemistry: Benzeneacetic acid, 1-methylheptyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: While specific biological applications are limited, esters like this compound are studied for their potential use in drug delivery systems due to their ability to form biodegradable polymers.

Industry: This ester is used in the fragrance industry due to its pleasant aroma. It is also used as a solvent in various industrial applications.

Mechanism of Action

The mechanism of action of benzeneacetic acid, 1-methylheptyl ester in chemical reactions involves nucleophilic acyl substitution. The ester carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the formation of various products depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key properties of benzeneacetic acid esters and related compounds, derived from the provided evidence:

Key Observations:

Structural Diversity :

- Substituents range from simple alkyl groups (methyl, ethyl) to complex bicyclic systems (e.g., bicyclo[3.1.1]heptenyl in ). Hydroxy and aromatic substituents (e.g., 4-hydroxy, 3-methylphenyl) further diversify applications.

- The 1-methylheptyl ester likely exhibits higher hydrophobicity compared to methyl or ethyl esters, influencing its solubility and industrial uses.

Physical Properties :

- Boiling points vary significantly. For instance, the methyl ester boils at 404.70 K , while the α-(1-methylethyl) methyl ester (R-isomer) has a predicted boiling point of 245.7°C (~519 K) .

- Density and solubility data (e.g., benzyl acetate: 1.06 g/cm³, <1 g/L in water ) suggest that bulkier esters like 1-methylheptyl may have even lower water solubility.

Sources and Applications: Synthetic esters (e.g., methyl, 3-methylphenyl) are used in flavors and fragrances . Chiral esters (e.g., α-(1-methylethyl) methyl ester) serve as intermediates in pharmaceutical synthesis .

Limitations and Discrepancies

- Data Gaps : Direct data for the 1-methylheptyl ester is absent in the evidence. Comparisons rely on structural analogs, and predicted properties (e.g., boiling points) may require experimental validation.

- Misidentification Risk: and reference phthalic acid esters (1,2-benzenedicarboxylic acid derivatives) with 1-methylheptyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.